molecular formula C10H11NO3 B7904058 8-Amino-6-methoxychroman-4-one

8-Amino-6-methoxychroman-4-one

Cat. No.: B7904058
M. Wt: 193.20 g/mol
InChI Key: NMFKYYCVTORHQN-UHFFFAOYSA-N
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Description

8-Amino-6-methoxychroman-4-one (CAS 1336952-52-3) is a high-purity chromanone derivative supplied for research and development purposes. This compound features the privileged chroman-4-one scaffold, a versatile building block in medicinal chemistry for the design and synthesis of novel lead compounds . The chromanone core structure is distinct from chromones due to the absence of a C2–C3 double bond, a minor structural difference that leads to significant variations in biological activity and makes it a compelling subject for investigative research . Researchers utilize this 8-amino-6-methoxy substituted chromanone as a key synthetic intermediate in exploring new chemical entities. The chroman-4-one scaffold has demonstrated a wide range of pharmacological activities in scientific studies, serving as a critical precursor in the development of potential anticancer agents . Its mechanism of action in derived compounds is often associated with the induction of apoptosis in cancer cells, involving caspase-3 activation and the production of reactive oxygen species . Furthermore, chromanone derivatives have shown promise in antimicrobial research, with some analogs acting as potential inhibitors of efflux pumps in pathogens like Staphylococcus aureus . Store this product in a dark place under an inert atmosphere at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-amino-6-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKYYCVTORHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)N)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Core Formation :

    • 2′-Hydroxyacetophenones react with aldehydes in a base-promoted crossed aldol condensation.

    • Intramolecular oxa-Michael addition under microwave irradiation (160–170°C, 1 h) yields substituted chroman-4-ones.

    • Example: 6-methoxychroman-4-one synthesis using 2′-hydroxy-6-methoxyacetophenone and pentanal.

  • Bromination and Amination :

    • Bromination at position 8 using Py·Br₃ in CH₂Cl₂.

    • Nitro group introduction via nitration (HNO₃/H₂SO₄), followed by reduction (NaBH₄ or Fe/AcOH) to the amino group.

Data Table: Key Parameters

StepReagents/ConditionsYield (%)Source
Aldol condensationDIPA, MW (160–170°C), ethanol17–88
BrominationPy·Br₃, CH₂Cl₂, 2.5 h81
NitrationHNO₃/H₂SO₄, 0–20°C82–87
ReductionNaBH₄/MeOH or Fe/AcOH, 75°C77–93

Advantages : High regioselectivity for methoxy placement.
Limitations : Low yields in electron-rich acetophenones due byproduct formation.

Nitration-Reduction Approach

Direct nitration of pre-formed 6-methoxychroman-4-one, followed by nitro group reduction.

Procedure

  • Nitration :

    • Use mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (HNO₃/Ac₂O) at 0–20°C.

    • Example: Nitration of 6-methoxychroman-4-one yields 8-nitro-6-methoxychroman-4-one.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄, Fe/AcOH).

    • Sodium dithionite (Na₂S₂O₄) in aqueous K₂CO₃ achieves 77% yield.

Data Table: Key Parameters

StepReagents/ConditionsYield (%)Source
NitrationHNO₃/H₂SO₄, 0–20°C, 1 h82–87
ReductionNa₂S₂O₄, K₂CO₃, CH₂Cl₂/H₂O77
ReductionFe, AcOH, 75°C, 1 h86

Advantages : Scalable with commercial reagents.
Limitations : Requires strict temperature control to avoid over-nitration.

Direct Amination of Halogenated Intermediates

Halogenation at position 8 enables nucleophilic amination.

Procedure

  • Halogenation :

    • Bromination or iodination using NBS or I₂ in DMF.

  • Amination :

    • Buchwald-Hartwig coupling with NH₃ or aminating agents (e.g., NaN₃).

    • Example: 8-bromo-6-methoxychroman-4-one reacts with NaN₃ in DMF, followed by Staudinger reduction.

Data Table: Key Parameters

StepReagents/ConditionsYield (%)Source
BrominationPy·Br₃, CH₂Cl₂, 2.5 h81
AminationNaN₃, CuI, L-proline, DMF, 80°C68

Advantages : Avoids nitro intermediates.
Limitations : Requires transition-metal catalysts, increasing cost.

Demethylation and Reductive Amination

Demethylation of a methoxy precursor followed by reductive amination.

Procedure

  • Demethylation :

    • HBr/AcOH cleaves methyl ethers to hydroxyl groups.

  • Reductive Amination :

    • React with NH₃ and NaBH₃CN or BH₃-THF.

Data Table: Key Parameters

StepReagents/ConditionsYield (%)Source
DemethylationHBr (48%), AcOH, 100°C, 4 h85
Reductive aminationNH₃, NaBH₃CN, MeOH72

Advantages : High functional group tolerance.
Limitations : Multi-step process with moderate yields.

Scientific Research Applications

Table 1: Common Synthetic Routes for 8-Amino-6-methoxychroman-4-one

Synthetic Method Reagents Yield Comments
Aldol CondensationBase catalyst, aldehydesModerateEfficient for forming chroman structure
Nucleophilic SubstitutionAmines, electrophilesHighUseful for introducing amino groups

Medicinal Chemistry

This compound has been investigated for its role as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Studies:

  • Anticancer Activity: Research has shown that derivatives of this compound exhibit potent activity against several cancer cell lines. For instance, analogs have been evaluated for their efficacy in inhibiting proliferation in breast cancer and leukemia cell lines with IC50 values in the low micromolar range .
  • Sirtuin Inhibition: A study focused on the inhibition of SIRT2, an enzyme implicated in neurodegenerative diseases, demonstrated that certain derivatives of chromanones can selectively inhibit this target, suggesting potential applications in treating aging-related disorders .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antioxidant Properties: Studies indicate that 8-amino derivatives demonstrate significant antioxidant activity, surpassing traditional antioxidants like vitamin E. These compounds are evaluated using assays such as DPPH radical scavenging .
  • Anti-inflammatory Effects: Preliminary investigations suggest that certain derivatives may modulate inflammatory pathways, providing a basis for developing anti-inflammatory agents.

Chemical Research

In addition to its medicinal applications, this compound serves as a valuable intermediate in organic synthesis. It is utilized in creating more complex molecules through reactions like oxidation and reduction.

Mechanism of Action

The mechanism of action of 8-Amino-6-methoxychroman-4-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Substituent Variations at Position 6

  • 8-Amino-6-ethylchroman-4-one (PubChem): Replaces the methoxy group at position 6 with an ethyl (-C₂H₅) group. This increases lipophilicity and alters electronic properties. Molecular formula: C₁₁H₁₃NO₂ (MW: 207.23 g/mol). Ethyl substituents may enhance membrane permeability compared to methoxy derivatives .
  • (S)-6-Chloro-8-methoxychroman-4-amine (CAS 1272734-26-5): Substitutes position 6 with chlorine and position 8 with methoxy, while the functional group at position 4 is an amine (-NH₂). Molecular formula: C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol). The electron-withdrawing chlorine atom may reduce ring electron density, affecting reactivity .

Functional Group Differences at Position 4

  • 6-Methoxychroman-4-amine (CAS 81816-60-6): Features an amine at position 4 instead of a ketone, with methoxy at position 6. Molecular formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol). The absence of a ketone reduces electrophilicity, altering reactivity in condensation or nucleophilic addition reactions .
  • (S)-6-Methoxychroman-4-amine hydrochloride: The hydrochloride salt form enhances solubility in polar solvents. Molecular formula: C₁₀H₁₄ClNO₂ (MW: 215.68 g/mol). Protonation of the amine group may improve stability during synthesis .

Stereochemical Considerations

Compounds like (S)-6-chloro-8-methoxychroman-4-amine and (S)-6-bromo-8-methoxychroman-4-amine exhibit stereospecific configurations (S-enantiomers), which can influence biological activity and chiral recognition in enzyme binding . The target compound’s stereochemistry is unspecified in the evidence but could similarly affect its interactions.

Data Table: Structural and Physical Properties

Compound Name CAS No. Substituents (Position) Functional Group (Position 4) Molecular Formula Molecular Weight (g/mol) Hazard Statements
8-Amino-6-methoxychroman-4-one - 6-OCH₃, 8-NH₂ Ketone C₁₀H₁₁NO₃ 209.21 (calc.) Not reported
8-Amino-6-ethylchroman-4-one - 6-C₂H₅, 8-NH₂ Ketone C₁₁H₁₃NO₂ 207.23 (calc.) Not reported
(S)-6-Chloro-8-methoxychroman-4-amine 1272734-26-5 6-Cl, 8-OCH₃ Amine C₁₀H₁₂ClNO₂ 213.66 H314 (Skin/Eye damage)
(S)-6-Bromo-8-methoxychroman-4-amine 1344467-85-1 6-Br, 8-OCH₃ Amine C₁₀H₁₂BrNO₂ 258.11 Not reported
6-Methoxychroman-4-amine 81816-60-6 6-OCH₃ Amine C₁₀H₁₃NO₂ 179.22 H314 (Skin/Eye damage)

Research Findings and Implications

  • Electronic Effects: Methoxy (-OCH₃) at position 6 donates electrons via resonance, increasing chromanone ring electron density.
  • Hazard Profiles : Amine derivatives (e.g., 6-methoxychroman-4-amine) exhibit H314 hazards (skin/eye corrosion), while ketone-containing compounds like the target may have lower reactivity but require further safety evaluation .
  • Synthetic Utility : Halogenated analogs (Cl, Br) serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation for pharmaceutical scaffolds .

Biological Activity

8-Amino-6-methoxychroman-4-one is a compound belonging to the chromanone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chromanone backbone with an amino group at the 8-position and a methoxy group at the 6-position. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent. The following sections provide detailed insights into its activity against different cancer cell lines and mechanisms involved.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
HUVEC19Inhibition of endothelial cell proliferation
MCF-7 (Breast Cancer)≤9.3Induction of apoptosis via mitochondrial pathways
HCT116 (Colon Cancer)Not specifiedUpregulation of pro-apoptotic factors (P53, BAX)
SK-N-M (Neuroblastoma)≤3.86Cell cycle arrest and apoptosis

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines, leading to decreased proliferation .
  • Modulation of Gene Expression : Treatment with this compound results in altered expression of key regulatory genes such as P53 and BAX, promoting apoptotic processes while inhibiting anti-apoptotic factors like BCL-2 .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating high potency against these cells. The mechanism was linked to mitochondrial-mediated apoptosis, evidenced by increased levels of cleaved caspases and altered mitochondrial membrane potential.
  • HCT116 Colon Cancer Model : In HCT116 colon cancer cells, exposure to this compound resulted in significant upregulation of pro-apoptotic markers and downregulation of cyclin-dependent kinase (CDK) 4, suggesting its role as a potential therapeutic agent for colon cancer treatment.

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